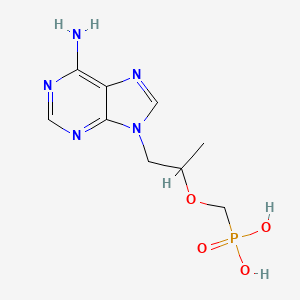

9-(2-Phosphonomethoxypropyl)adenine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

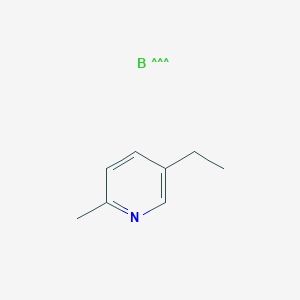

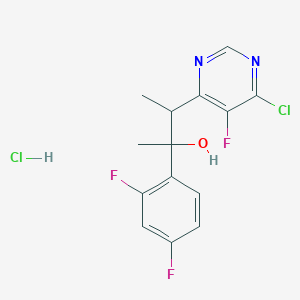

9-(2-Phosphonomethoxypropyl)adenine is an isomer of Tenofovir . Tenofovir is an acyclic phosphonate nucleotide derivative used in antiviral treatment as a reverse transcriptase inhibitor . It is also known as an HIV-1 RT inhibitor and antiretroviral drug .

Synthesis Analysis

The synthesis of ®-9-(2-phosphonomethoxypropyl)adenine involves taking ®-9-(2-hydroxypropyl) adenine and methyl phosphono diethyl p-toluenesulfonate as raw materials. These are used to synthesize ®-9-(2-(diethylphosphono)methoxypropyl)adenine, and then diethyl is removed to give the ®-9-(2-phosphonomethoxypropyl)adenine .Molecular Structure Analysis

The acid-base behavior of this compound and related compounds are of general interest due to their binding to enzymes and coordination of metal ions . HPMPA can accept two protons at the phosphonate and two more at the adenine residue .Chemical Reactions Analysis

A series of PMEA derivatives were synthesized to enhance plasma stability and liver release. The metabolic stability of ADV (Chemical I) and its two analogues (Chemicals II and III) was evaluated in rat plasma and liver homogenate in vitro .Physical and Chemical Properties Analysis

The total transport of bis (POC)-PMPA was 2.7%, whereas it was less than 0.1% for PMPA. Bis (POC)-PMPA was considerably metabolized inside the epithelial cells .Applications De Recherche Scientifique

Synthesis and Antiviral Studies

- PMPA has been a subject of extensive research for its potential antiviral applications. Studies have focused on synthesizing novel derivatives of PMPA and evaluating their antiviral efficacy. For instance, derivatives like alpha-borano-nucleotide analogues of PMPA have been synthesized and evaluated for antiviral activity against a range of viruses, including HIV, although these compounds exhibited no significant antiviral activity in vitro (Barral et al., 2006).

Stability and Decomposition Studies

- The chemical and enzymatic stabilities of PMPA derivatives have been investigated. Kinetic data of decomposition for these derivatives provide insights into their behavior under different conditions, which is crucial for their potential therapeutic applications (Barral et al., 2006).

Structural and Acid-Base Properties

- The structural and acid-base properties of PMPA in aqueous solutions have been studied using techniques like Raman spectroscopy. Such studies help in understanding the protonation sites and corresponding spectroscopic properties of PMPA, which are important for its biological activity (Kopecký et al., 2002).

Metal Ion-Binding Properties

- Research on PMPA's sister compounds has revealed insights into its metal ion-binding properties. Such studies are essential to comprehend the interaction of PMPA with metal ions, which can influence its biological activity and potential as a therapeutic agent (Gómez-Coca et al., 2000).

Immunobiological Activity

- PMPA and its derivatives have shown immunostimulatory and immunomodulatory activities, which could be beneficial in the treatment of viral infections. This aspect of PMPA research offers a new avenue for its application beyond direct antiviral effects (Zídek et al., 2003).

In Vitro Antiviral Efficacy

- PMPA has demonstrated significant antiviral efficacy against various viruses in vitro. Its ability to inhibit viral replication makes it a promising candidate for further investigation in antiviral therapies (Beadle et al., 2006).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

Numéro CAS |

1217720-14-3 |

|---|---|

Formule moléculaire |

C9H14N5O4P |

Poids moléculaire |

293.25 g/mol |

Nom IUPAC |

[(2R)-1-(6-aminopurin-9-yl)-1,1,2,3,3,3-hexadeuteriopropan-2-yl]oxymethylphosphonic acid |

InChI |

InChI=1S/C9H14N5O4P/c1-6(18-5-19(15,16)17)2-14-4-13-7-8(10)11-3-12-9(7)14/h3-4,6H,2,5H2,1H3,(H2,10,11,12)(H2,15,16,17)/t6-/m1/s1/i1D3,2D2,6D |

Clé InChI |

SGOIRFVFHAKUTI-VMAITYGBSA-N |

SMILES isomérique |

[2H][C@@](C([2H])([2H])[2H])(C([2H])([2H])N1C=NC2=C(N=CN=C21)N)OCP(=O)(O)O |

SMILES |

CC(CN1C=NC2=C(N=CN=C21)N)OCP(=O)(O)O |

SMILES canonique |

CC(CN1C=NC2=C(N=CN=C21)N)OCP(=O)(O)O |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-[(2-nitrophenyl)methylidene]-3-oxobutanoate](/img/structure/B3415222.png)

![N-(4-(4-(2-(difluoromethyl)-4-methoxy-1H-benzo[d]imidazol-1-yl)-6-morpholino-1,3,5-triazin-2-yl)phenyl)-2-(dimethylamino)ethanesulfonamide](/img/structure/B3415271.png)